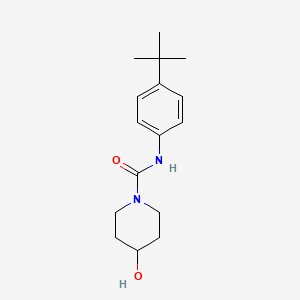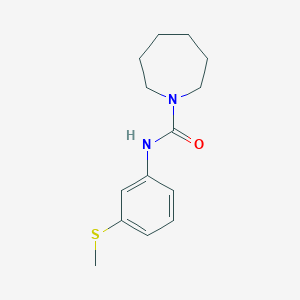
N-(3-methylsulfanylphenyl)azepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylsulfanylphenyl)azepane-1-carboxamide, also known as MSJ-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azepane carboxamides, which have been studied for their biological activities. MSJ-1 has been investigated for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The exact mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to reduce inflammation and pain in a mouse model of acute inflammation. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have anticonvulsant effects in a rat model of epilepsy. In addition, N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been reported to improve cognitive function and reduce oxidative stress in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been obtained in high yield and purity using the reported synthesis method. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been shown to have low toxicity in animal models. However, there are some limitations to using N-(3-methylsulfanylphenyl)azepane-1-carboxamide in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments. In addition, more research is needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide.
未来方向
There are several future directions for research on N-(3-methylsulfanylphenyl)azepane-1-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration route for N-(3-methylsulfanylphenyl)azepane-1-carboxamide in these diseases. Another area of interest is the development of new synthesis methods for N-(3-methylsulfanylphenyl)azepane-1-carboxamide that may improve its yield and purity. In addition, more research is needed to fully understand the mechanism of action of N-(3-methylsulfanylphenyl)azepane-1-carboxamide and its effects on the GABAergic system.
合成方法
The synthesis of N-(3-methylsulfanylphenyl)azepane-1-carboxamide involves the reaction between 3-methylsulfanylphenylamine and 6-bromo-1-hexanoyl chloride in the presence of a base. The resulting product is then treated with sodium azide and reduced with lithium aluminum hydride to yield N-(3-methylsulfanylphenyl)azepane-1-carboxamide. This synthesis method has been reported in the literature and has been successfully used to obtain N-(3-methylsulfanylphenyl)azepane-1-carboxamide in high yield and purity.
科学研究应用
N-(3-methylsulfanylphenyl)azepane-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N-(3-methylsulfanylphenyl)azepane-1-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. It has been reported to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-6-7-12(11-13)15-14(17)16-9-4-2-3-5-10-16/h6-8,11H,2-5,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHVXPXJZRIOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylphenyl)azepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-(4-chlorophenyl)sulfanylpropanoate](/img/structure/B7512053.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1H-indol-6-yl)methanone](/img/structure/B7512070.png)
![1-methyl-N-(1-methyl-4,5,6,7-tetrahydroindazol-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7512071.png)

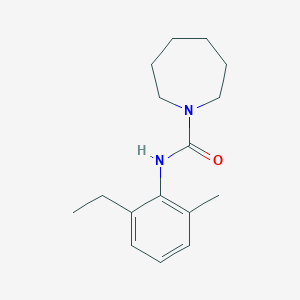
![N-[2-(azepan-1-yl)ethyl]tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B7512091.png)
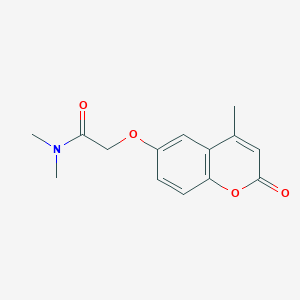
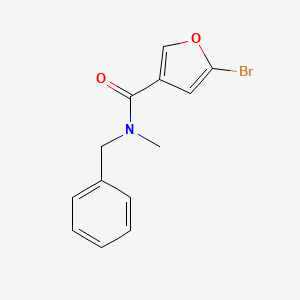
![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512115.png)

